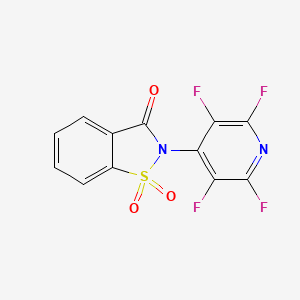![molecular formula C15H10ClN3O2 B8788014 N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine CAS No. 827030-97-7](/img/structure/B8788014.png)
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a benzodioxole moiety, which is a benzene ring fused to a dioxole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to yield 2-chloroquinazolin-4-amine.
Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction. This involves reacting 2-chloroquinazolin-4-amine with 1,3-benzodioxole-5-ylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chloro group in the quinazoline core can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to yield a wide range of substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s potential anticancer properties have been explored, particularly its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine can be compared with other quinazoline derivatives and benzodioxole-containing compounds:
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but differ in their substituents and specific targets.
Benzodioxole-Containing Compounds: Compounds like piperonal and safrole, which are used in the synthesis of fragrances and pharmaceuticals, share the benzodioxole moiety but have different functional groups and applications.
List of Similar Compounds
- Gefitinib
- Erlotinib
- Piperonal
- Safrole
This compound stands out due to its unique combination of the quinazoline core and benzodioxole moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
827030-97-7 |
|---|---|
Formule moléculaire |
C15H10ClN3O2 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-chloroquinazolin-4-amine |
InChI |
InChI=1S/C15H10ClN3O2/c16-15-18-11-4-2-1-3-10(11)14(19-15)17-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,17,18,19) |
Clé InChI |
KEAUPBBALQZPOL-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


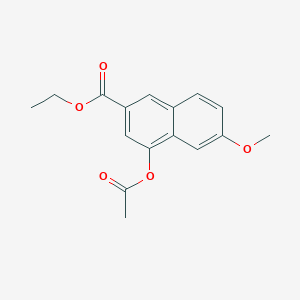
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
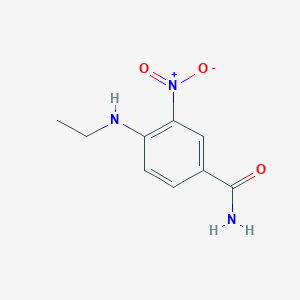
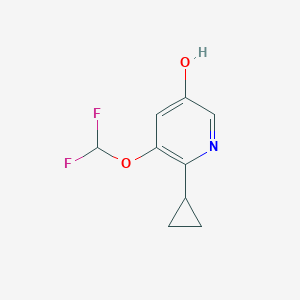
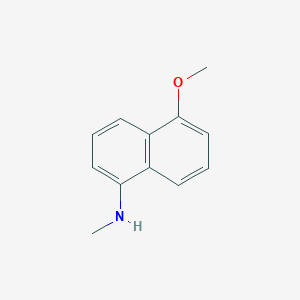
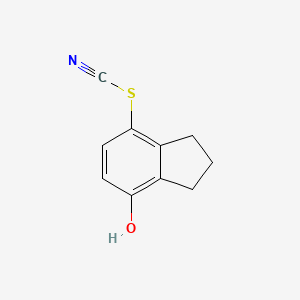

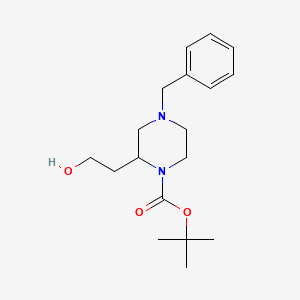
![Methyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B8788001.png)
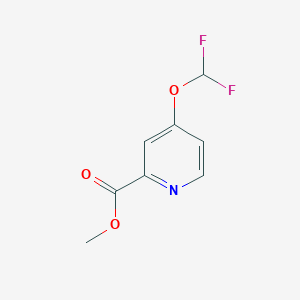

![4-Piperidinone, 1-[2-(2-thienyl)ethyl]-](/img/structure/B8788013.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)
